
Lanoconazole
Übersicht
Beschreibung
Lanoconazole is a third-generation imidazole antifungal agent developed for the topical treatment of superficial cutaneous fungal infections, such as dermatophytosis and candidiasis. Its chemical structure features a ketene dithioacetate moiety and a 2-chlorophenyl group, distinguishing it from earlier azoles . This compound is a racemic mixture (R- and S-enantiomers), with only the R-enantiomer exhibiting antifungal activity . It inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase, leading to lanosterol accumulation and fungistatic activity . Preclinical studies highlight its potent in vitro activity against dermatophytes (MIC range: 0.063–1 μg/mL) and retention in the stratum corneum, enhancing its efficacy in superficial infections .
Vorbereitungsmethoden
Synthetic Routes for Lanoconazole
Esterification of 2-Chloromandelic Acid
The synthesis of this compound universally begins with 2-chloromandelic acid as the starting material. In the initial esterification step, this compound reacts with methanol in the presence of concentrated sulfuric acid as a catalyst. This step converts the carboxylic acid group into a methyl ester, forming methyl 2-chloromandelate . The reaction typically proceeds at reflux temperatures (60–70°C) for 4–6 hours, achieving near-quantitative conversion.
Key reaction :
3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 2-chloromandelate} + \text{H}2\text{O}
The esterification step is critical for activating the molecule for subsequent halogenation and reduction reactions.
Halogenation and Reduction
The methyl ester undergoes halogenation using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to introduce a chlorine atom at the α-position, yielding methyl 2,2-dichloromandelate . This intermediate is then reduced using sodium borohydride (NaBH) in a methanol/water solvent system. The reduction selectively targets the ketone group, producing methyl 2-chloro-2-hydroxy-2-phenylethanoate with >90% purity .
Optimization note :
-
Excess NaBH (1.5 equivalents) ensures complete reduction while minimizing side reactions.
-
Neutralization with diluted HCl stabilizes the alcohol intermediate for subsequent steps .
Methylsulfonyl Esterification
The hydroxyl group of the reduced intermediate is converted into a mesylate (methylsulfonyl ester) using mesyl chloride (MsCl) and triethylamine (EtN). This step enhances the leaving group ability, facilitating nucleophilic substitution in the cyclization step. The product, methyl 2-chloro-2-(methylsulfonyloxy)-2-phenylethanoate , is isolated via vacuum distillation .
Cyclization and Imidazole Ring Formation
The mesylated intermediate undergoes cyclization with 1-imidazolyl acetonitrile in the presence of a base. Two distinct methodologies are documented:
Method A (Patent CN101701017A) :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (KCO)
-
Conditions : 80°C for 8–10 hours
Method B (Journal of Chinese Modern Applied Pharmacy) :
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Base : Potassium hydroxide (KOH)
-
Conditions : 60°C for 6–8 hours
Mechanistic insight :
The base deprotonates the imidazole nitrogen, enabling nucleophilic attack on the mesylate-leaving group. The reaction proceeds via an S2 mechanism, forming the imidazole ring and releasing methylsulfonic acid.
Configuration Conversion and Purification
The cyclized product exists as a racemic mixture. Chiral resolution is achieved through recrystallization using ethanol/water mixtures, yielding enantiomerically pure This compound . Final purity (>99%) is confirmed via HPLC and spectroscopic methods (MS, H-NMR) .
Comparative Analysis of Synthetic Methods
Parameter | Method A (Patent) | Method B (Journal) |
---|---|---|
Starting Material | 2-Chloromandelic acid | 2-Chloromandelic acid |
Cyclization Solvent | DMF | DMSO |
Base | KCO | KOH |
Reaction Temperature | 80°C | 60°C |
Overall Yield | 50–60% | 36.5% |
Key Advantage | Higher yield | Lower waste generation |
Critical observations :
-
Method A’s use of DMF and KCO enhances reaction efficiency but requires stringent solvent recovery systems due to DMF’s toxicity.
-
Method B prioritizes greener chemistry (DMSO is less toxic) but sacrifices yield .
Industrial-Scale Production Strategies
Industrial processes optimize the laboratory synthesis for cost-effectiveness and environmental compliance:
Continuous Flow Reactors
-
Esterification and reduction steps are conducted in continuous flow systems to minimize batch-to-batch variability.
-
In-line IR spectroscopy monitors intermediate purity in real time .
Solvent Recycling
-
DMSO and DMF are recovered via vacuum distillation and reused, reducing raw material costs by 20–30% .
Waste Management
-
Byproducts like methylsulfonic acid are neutralized to sodium sulfate, which is repurposed for industrial applications .
Reaction Optimization and Challenges
Temperature Control
-
Exothermic reactions (e.g., mesylation) require jacketed reactors to maintain temperatures below 40°C, preventing thermal degradation .
Catalytic Improvements
-
Pilot studies show that replacing NaBH with catalytic hydrogenation (Pd/C, H) improves reduction efficiency by 15% .
Chirality Control
-
Enzymatic resolution using lipases (e.g., Candida antarctica) achieves 98% enantiomeric excess, surpassing traditional recrystallization .
Analytical Characterization
Intermediate and final products are validated using:
Analyse Chemischer Reaktionen
Reaktionstypen
Lanoconazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Lanoconazol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in Lanoconazol zu modifizieren, wodurch möglicherweise seine antimykotischen Eigenschaften verändert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Lanoconazol hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Modellverbindung in Studien zu Imidazol-basierten Antimykotika verwendet.
Biologie: Lanoconazol wird hinsichtlich seiner Auswirkungen auf Pilzzellmembranen und seines Potenzials, das Pilzwachstum zu hemmen, untersucht.
Industrie: Lanoconazol wird in topische Formulierungen zur Behandlung von Hautinfektionen eingearbeitet.
Wirkmechanismus
Lanoconazol übt seine antimykotischen Wirkungen aus, indem es das Cytochrom-P450-abhängige Enzym C-14α-Demethylase hemmt. Dieses Enzym ist für die Umwandlung von Lanosterol in Ergosterol, einer wichtigen Komponente der Pilzzellmembranen, von entscheidender Bedeutung. Durch die Störung der Ergosterolsynthese beeinträchtigt Lanoconazol die Integrität der Pilzzellmembran, was zum Zelltod führt . Zusätzlich wurde gezeigt, dass Lanoconazol den Kollagengehalt erhöht und die Angiogenese im Granulationsgewebe fördert, was zur Wundheilung beiträgt .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Clinical Use
Lanoconazole is primarily used topically to treat dermatophyte infections such as tinea pedis (athlete's foot), tinea corporis (ringworm), and cutaneous candidiasis. Its effectiveness has been demonstrated in various clinical settings, showcasing its potency against a range of fungal pathogens.
Efficacy Studies
Research comparing this compound with other antifungal agents has shown promising results. For instance, a study evaluated the efficacy of terbinafine, this compound, and luliconazole in treating dermatophytosis caused by Trichophyton mentagrophytes in a guinea pig model. The findings indicated that while all agents effectively eradicated the fungi, terbinafine exhibited superior clinical efficacy compared to this compound and luliconazole .
Antifungal Agent | Clinical Efficacy | Mycological Efficacy |
---|---|---|
Terbinafine | Highest | Significant |
Luliconazole | High | Significant |
This compound | Moderate | Significant |
Anti-inflammatory Properties
Recent studies have highlighted this compound's anti-inflammatory effects, making it a dual-action agent. In a study involving mice with induced dermatitis, this compound significantly suppressed ear swelling and neutrophil infiltration, outperforming other antifungal agents in terms of anti-inflammatory activity . This characteristic is particularly beneficial for treating inflammatory skin conditions associated with fungal infections.
Mechanism of Action
this compound's anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interferon-γ (IFN-γ) and interleukin-8 (IL-8). These findings suggest that LCZ could be advantageous in managing conditions where inflammation is a significant concern alongside fungal infection .
Case Studies
Several case studies have documented the clinical applications of this compound:
-
Case Study 1: Tinea Pedis Treatment
A 50-year-old male patient presented with chronic tinea pedis resistant to conventional treatments. After applying 1% this compound cream daily for four weeks, complete resolution of the infection was observed, along with a significant reduction in associated inflammation. -
Case Study 2: Contact Dermatitis
A case reported contact dermatitis resulting from exposure to efinaconazole and luliconazole, with positive patch test reactions to this compound as well. This highlights the potential for cross-reactivity among antifungal agents and underscores the importance of monitoring for allergic reactions when using LCZ .
Wirkmechanismus
Lanoconazole exerts its antifungal effects by inhibiting the cytochrome P450-dependent enzyme C-14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death . Additionally, this compound has been shown to increase collagen content and promote angiogenesis in granulation tissue, aiding in wound healing .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Luliconazole
Luliconazole, a structural analog of lanoconazole, incorporates a 2,4-dichlorophenyl group instead of a 2-chlorophenyl group. Notably, it is the optically active R-enantiomer of this compound, eliminating the inactive S-enantiomer .
- Mechanistic Similarities: Both inhibit lanosterol 14α-demethylase, but luliconazole exhibits superior in vitro potency. Against dermatophytes, luliconazole shows MICs of 0.016–0.032 μg/mL, compared to 0.063–1 μg/mL for this compound .
- Clinical Efficacy: In guinea pig models, luliconazole demonstrated higher clinical efficacy (P = 0.003 vs. This compound) due to its fungistatic activity and structural optimization .
- Therapeutic Advantages : Luliconazole’s enantiomeric purity and lower MICs correlate with improved patient compliance and shorter treatment durations .
Efinaconazole
Efinaconazole, another azole derivative, is optimized for nail penetration in onychomycosis. While structurally distinct, it shares broad-spectrum activity against dermatophytes.
- Potency: Efinaconazole’s geometric mean MIC against Trichophyton rubrum (0.007 μg/mL) is lower than this compound’s (0.24 μg/mL) but higher than luliconazole’s (0.018 μg/mL) .
Comparison with Non-Azoles: Terbinafine
Terbinafine, an allylamine, inhibits squalene epoxidase, causing squalene accumulation (fungicidal) instead of lanosterol (fungistatic).
- Mechanistic Superiority: Squalene’s toxicity to fungal cells confers terbinafine’s fungicidal activity, translating to higher clinical cure rates (P < 0.001 vs. This compound) .
- In Vitro vs. In Vivo: Despite similar mycological efficacy, terbinafine achieved 100% clinical symptom resolution in guinea pigs, while this compound and luliconazole showed 70–80% improvement .
- Long-Term Outcomes : Terbinafine’s fungicidal action reduces relapse rates in onychomycosis compared to azoles like itraconazole .
Key Research Findings and Data Tables
Table 1: In Vitro Antifungal Activity Against Dermatophytes
Compound | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Mechanism of Action |
---|---|---|---|
This compound | 0.063–1 | 0.24 | Lanosterol inhibition |
Luliconazole | 0.016–0.032 | 0.018 | Lanosterol inhibition |
Terbinafine | 0.001–0.25 | 0.07 | Squalene epoxidase inhibition |
Efinaconazole | 0.001–0.06 | 0.007 | Lanosterol inhibition |
Table 2: Clinical Efficacy in Guinea Pig Models
Compound | Mycological Cure Rate (%) | Clinical Efficacy (%) | Fungal Activity Type |
---|---|---|---|
This compound | 100 | 70–80 | Fungistatic |
Luliconazole | 100 | 85–90 | Fungistatic |
Terbinafine | 100 | 95–100 | Fungicidal |
Unique Advantages of this compound
- Stratum Corneum Retention: this compound concentrates in the stratum corneum, maintaining therapeutic levels for up to 96 hours post-application .
- Wound Healing Properties: Unlike other imidazoles, this compound accelerates wound healing in rat models by promoting granulation tissue formation and epidermal regeneration .
Limitations and Clinical Considerations
- Fungistatic Activity: this compound’s fungistatic nature may necessitate longer treatment durations compared to fungicidal agents like terbinafine .
- Enantiomeric Inefficiency : The racemic formulation reduces potency compared to pure R-enantiomer derivatives like luliconazole .
Eigenschaften
IUPAC Name |
(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQSJFIDWNVJW-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101530-10-3, 126509-69-1 | |
Record name | Lanoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanoconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latoconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.